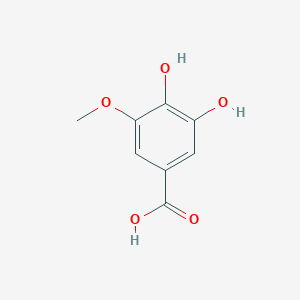

3,4-Dihydroxy-5-methoxybenzoic acid

概要

説明

3-O-メチル没食子酸は、3,4-ジヒドロキシ-5-メトキシ安息香酸としても知られており、没食子酸の誘導体です。これは、さまざまな植物に自然に存在する化合物であり、その強力な抗酸化特性で知られています。 3-O-メチル没食子酸の分子式はC8H8O5であり、分子量は184.15 g/molです .

2. 製法

合成経路と反応条件: 3-O-メチル没食子酸は、シリンギ酸の電気化学的酸化によって合成できます。 このプロセスには、シリンギ酸を3-O-メチル没食子酸に変換するのに役立つPbO2アノードの使用が含まれます . 反応はサイクリックボルタンメトリーで制御され、生成物は質量分析法(LC-MS/MS)を使用して同定されます .

工業生産方法: 3-O-メチル没食子酸の工業生産には、通常、没食子酸とメタノールのエステル化が含まれます。 この反応は酸性条件で触媒され、3-O-メチル没食子酸が生成されます .

準備方法

Synthetic Routes and Reaction Conditions: 3-O-Methylgallic acid can be synthesized through the electrochemical oxidation of syringic acid. This process involves the use of a PbO2 anode, which facilitates the conversion of syringic acid to 3-O-Methylgallic acid . The reaction is controlled by cyclic voltammetry, and the product is identified using mass spectrophotometry (LC-MS/MS) .

Industrial Production Methods: Industrial production of 3-O-Methylgallic acid typically involves the esterification of gallic acid with methanol. This reaction is catalyzed by acidic conditions, leading to the formation of 3-O-Methylgallic acid .

化学反応の分析

反応の種類: 3-O-メチル没食子酸は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの強力な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 置換反応は、通常、ハロゲン化物やアミンなどの求核剤を塩基性条件下で用いて行います。

生成される主な生成物:

酸化: 3-O-メチル没食子酸の酸化は、キノンの生成につながる可能性があります。

還元: 還元は、通常、ジヒドロキシ誘導体の生成をもたらします。

4. 科学研究への応用

3-O-メチル没食子酸は、化学、生物学、医学、産業の分野において、科学研究において幅広い用途があります。

化学:

生物学:

医学:

産業:

科学的研究の応用

Biological Activities

3,4-Dihydroxy-5-methoxybenzoic acid exhibits various biological activities that make it a subject of interest in scientific research.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells. For instance, studies have shown that it can inhibit lipid peroxidation and scavenge free radicals effectively .

Anti-cancer Activity

The compound has demonstrated anti-cancer effects by inducing apoptosis in cancer cell lines. In vitro studies report an IC value of 24.1 μM for inhibiting Caco-2 cell proliferation . It has been associated with the modulation of signaling pathways involved in cancer progression.

Neuroprotective Effects

Recent studies highlight its neuroprotective potential against neurotoxic agents. For example, it has been shown to protect SH-SY5Y cells from oxidative stress-induced damage and improve cellular viability under stress conditions .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-κB signaling .

Pharmaceutical Applications

The compound is being explored for its potential use in developing drugs targeting neurodegenerative diseases due to its neuroprotective and antioxidant properties. Additionally, its anti-cancer effects make it a candidate for further pharmacological studies.

Food Science

As a naturally occurring compound found in various plants, including Rhododendron dauricum and Geranium collinum, this compound is investigated for its role as a food preservative due to its antioxidant properties. Its presence in alcoholic beverages and pulses suggests potential applications as a biomarker for food consumption .

Agricultural Applications

The compound's ability to enhance plant resistance to stressors and pathogens positions it as a potential biopesticide or plant growth promoter in agricultural practices.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection Against Oxidative Stress

A study examined the effects of this compound on SH-SY5Y cells subjected to hydrogen peroxide-induced oxidative stress. Results showed that treatment with the compound significantly improved cell viability and reduced markers of oxidative damage.

Case Study 2: Anticancer Mechanisms

In another investigation, the compound's mechanism of action was explored in human cancer cell lines. The study revealed that it modulated key signaling pathways associated with cell cycle regulation and apoptosis, offering insights into its potential therapeutic applications.

作用機序

3-O-メチル没食子酸は、主にその抗酸化活性によって効果を発揮します。 これは、フリーラジカルを捕捉し、酸化ストレスを抑制しますが、これはさまざまな変性疾患における重要な要因です . この化合物は、プロオンコジーンシグナルと経路を調節することによって、癌細胞においてアポトーシスを誘導します .

類似の化合物:

没食子酸: 3-O-メチル没食子酸は、没食子酸のメチル化誘導体です。

ユニークさ: 3-O-メチル没食子酸は、その強力な抗酸化作用と抗癌作用によって際立っています。 癌細胞においてアポトーシスを誘導し、細胞増殖を阻害する能力は、科学研究と潜在的な治療用途にとって貴重な化合物となります .

類似化合物との比較

Gallic Acid: 3-O-Methylgallic acid is a methylated derivative of gallic acid.

Syringic Acid: Another related compound, syringic acid, is a precursor in the synthesis of 3-O-Methylgallic acid.

Eudesmic Acid: This compound is also an O-methylated trihydroxybenzoic acid, similar to 3-O-Methylgallic acid.

Uniqueness: 3-O-Methylgallic acid stands out due to its potent antioxidant and anti-cancer properties. Its ability to induce apoptosis in cancer cells and inhibit cell proliferation makes it a valuable compound for scientific research and potential therapeutic applications .

生物活性

3,4-Dihydroxy-5-methoxybenzoic acid (also known as 3-O-methylgallic acid) is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

- Molecular Formula: CHO

- Molecular Weight: 184.146 g/mol

- CAS Number: 3934-84-7

- Melting Point: 220 °C

- Density: 1.5 g/cm³

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound has been shown to scavenge free radicals effectively.

Research Findings

In a study assessing the antioxidant activity using the DPPH assay, the compound demonstrated an IC value of 19.4 μg/mL, indicating strong radical scavenging ability compared to other extracts tested .

| Compound | IC (μg/mL) |

|---|---|

| This compound | 19.4 |

| Ascorbic Acid | 4.0 |

| Other Extracts | Varies |

Anticancer Effects

The anticancer potential of this compound has been investigated in various studies, particularly focusing on its effects on colon cancer cells.

In Vitro Studies

- Caco-2 Cell Proliferation : The compound inhibited the proliferation of Caco-2 cells with an IC value of 24.1 μM . This suggests its potential as a therapeutic agent against colorectal cancer.

- Apoptosis Induction : Research indicates that it induces apoptosis in cancer cells, contributing to its anticancer properties .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which are essential in the context of chronic diseases such as arthritis and cardiovascular diseases.

This compound modulates various signaling pathways involved in inflammation:

- NF-κB Pathway : Inhibition of this pathway reduces the expression of pro-inflammatory cytokines.

- MAPK/ERK Pathway : It influences cell survival and proliferation in inflammatory responses .

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of this compound:

- Colon Cancer Treatment : A study demonstrated that dietary intake of this compound correlates with reduced incidence rates of colorectal cancer due to its antiproliferative effects on Caco-2 cells .

- Metabolic Disorders : Anthocyanin-rich diets containing this compound have been linked to lower risks of metabolic syndrome due to their antioxidant and anti-inflammatory properties .

特性

IUPAC Name |

3,4-dihydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCCUYSXAYTNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192561 | |

| Record name | 3-O-Methylgallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-84-7 | |

| Record name | 3-O-Methylgallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methylgallic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylgallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxy-m-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JA4OZ7166 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 3,4-Dihydroxy-5-methoxybenzoic acid?

A1: this compound exhibits notable inhibitory activity against α-glucosidase and glycogen phosphorylase. [] These enzymes play crucial roles in carbohydrate metabolism, making this compound a potential target for antidiabetic research. Additionally, it shows antioxidant properties, including potent DPPH radical scavenging activity. [, ]

Q2: How does this compound compare to other antioxidants?

A2: Studies have shown that this compound exhibits comparable or even superior antioxidant activity to common reference antioxidants like BHA, BHT, and α-tocopherol. [] This suggests its potential application in food preservation and as a potential therapeutic agent for oxidative stress-related conditions.

Q3: Has this compound been found in any natural sources?

A3: Yes, this compound has been identified in several plant species. It was isolated from the leaves of Cyclocarya paliurus, a plant traditionally used in Chinese medicine. [] It was also identified in Acer rubrum L. (red maple) [] and Ampelopsis grossedentata (vine tea). [] This suggests a potential for further exploration of these plants for their bioactive compounds.

Q4: Are there any computational studies investigating this compound's potential as a drug candidate?

A4: Yes, molecular docking and molecular dynamics simulations have been employed to investigate the potential of this compound derivatives as inhibitors of the influenza H1 virus. [] The simulations revealed favorable interactions with key residues in the enzyme's active site, suggesting a potential starting point for designing novel antiviral agents.

Q5: What analytical techniques are commonly used to identify and quantify this compound?

A5: Various techniques are used for the identification and quantification of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy [, ], High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [], and Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI+-MS). [] These techniques allow for the structural elucidation and accurate quantification of the compound in complex mixtures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。